2,2'-[(3-Bromophenyl)imino]bisethanol

Thermal stability Polyurethane chain extension Crystallinity

2,2'-[(3-Bromophenyl)imino]bisethanol (CAS 62143-14-0), also named m-bromo-N,N-bis(2-hydroxyethyl)aniline, is a meta-brominated aromatic amino-diol with molecular formula C10H14BrNO2 and molecular mass 260.13 g/mol. It belongs to the class of N,N-bis(hydroxyalkyl)anilines, which serve as chain extenders in polyurethane synthesis, dye intermediates, and ligands in coordination chemistry.

Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
CAS No. 62143-14-0
Cat. No. B12661856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-[(3-Bromophenyl)imino]bisethanol
CAS62143-14-0
Molecular FormulaC10H14BrNO2
Molecular Weight260.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N(CCO)CCO
InChIInChI=1S/C10H14BrNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2
InChIKeyXINJBHMYJJBTBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-[(3-Bromophenyl)imino]bisethanol (CAS 62143-14-0): Physicochemical Identity and Procurement Baseline


2,2'-[(3-Bromophenyl)imino]bisethanol (CAS 62143-14-0), also named m-bromo-N,N-bis(2-hydroxyethyl)aniline, is a meta-brominated aromatic amino-diol with molecular formula C10H14BrNO2 and molecular mass 260.13 g/mol [1]. It belongs to the class of N,N-bis(hydroxyalkyl)anilines, which serve as chain extenders in polyurethane synthesis, dye intermediates, and ligands in coordination chemistry. The compound is registered under EINECS 263-431-5 and has a reported melting point of 95–98 °C, a calculated LogP of 1.55, and a density of approximately 1.515 g/cm³ [1][2]. Its distinguishing feature—the bromine atom at the meta position of the phenyl ring—confers quantifiable differences in thermal stability, lipophilicity, density, and synthetic reactivity relative to the non-halogenated parent compound and other positional isomers. These differences are material to scientific and industrial users who must select among closely related N,N-bis(hydroxyalkyl)aniline candidates for structure-specific applications.

Why N,N-Bis(2-hydroxyethyl)aniline Cannot Replace 2,2'-[(3-Bromophenyl)imino]bisethanol in Structure-Sensitive Applications


Although 2,2'-[(3-bromophenyl)imino]bisethanol and its non-brominated parent N,N-bis(2-hydroxyethyl)aniline (CAS 120-07-0) share the same N,N-bis(2-hydroxyethyl)amino core, the presence of a single bromine atom at the meta position introduces a cascade of physicochemical perturbations that preclude simple interchange. The non-brominated analog exhibits a melting point of 56–58 °C, a LogP of approximately 0.48–0.67, and a density of 1.1 g/cm³ , whereas the 3-bromo derivative melts at 95–98 °C, has a LogP of 1.55, and a density of 1.515 g/cm³ [1]. These differences—a ~39 °C melting point elevation and a ~0.9 LogP unit increase—reflect the contribution of the polarizable bromine atom to intermolecular halogen bonding and hydrophobic surface area. In polymer processing, the higher melting point of the brominated compound alters the thermal window for chain extension; in chromatographic or partitioning applications, the enhanced lipophilicity shifts retention and extraction behavior; and in synthetic chemistry, the aryl bromide provides a cross-coupling handle entirely absent in the parent aniline. Substituting the non-brominated analog without accounting for these effects risks thermal degradation, altered reaction kinetics, or loss of downstream functionalization capability.

Quantitative Differentiation Evidence for 2,2'-[(3-Bromophenyl)imino]bisethanol (CAS 62143-14-0) vs. Closest Analogs


Melting Point Elevation of 39 °C vs. Non-Brominated N,N-Bis(2-hydroxyethyl)aniline Confers Broader Thermal Processing Window

The melting point of 2,2'-[(3-bromophenyl)imino]bisethanol is reported as 95–98 °C by CAS Common Chemistry [1], compared with 56–58 °C for the non-brominated parent N,N-bis(2-hydroxyethyl)aniline (CAS 120-07-0) as documented by ChemicalBook . This represents a melting point elevation of approximately 39 °C (range 37–42 °C) attributable to the meta-bromo substituent. The difference reflects enhanced intermolecular interactions—most plausibly halogen bonding involving the polarizable bromine atom—that are absent in the non-halogenated parent. No direct head-to-head thermal analysis study comparing these two compounds was identified in the available literature; the comparison is drawn from independently reported data under standard conditions.

Thermal stability Polyurethane chain extension Crystallinity

Lipophilicity Increase of ~0.9 LogP Units Over Non-Brominated Parent Enhances Organic-Phase Partitioning

The lipophilicity of 2,2'-[(3-bromophenyl)imino]bisethanol, expressed as LogP, is reported as 1.55 by SIELC Technologies [1] and 1.24 by Chemsrc (both computationally derived). In contrast, the non-brominated analog N,N-bis(2-hydroxyethyl)aniline has a LogP of 0.670 (SIELC) [2] or 0.48–0.63 (multiple vendor sources) . Using the SIELC-derived values for methodological consistency, the meta-bromo substitution increases LogP by approximately 0.88 units. This corresponds to an approximately 7.6-fold increase in the octanol-water partition coefficient (P), consistent with the well-established Hansch π value for aromatic bromine (~0.86–1.02) [3]. The comparison is cross-study and relies on independently reported LogP values rather than a single controlled measurement series.

Lipophilicity Octanol-water partitioning Chromatographic retention

Aryl Bromide Synthetic Handle Enables Cross-Coupling Chemistry Absent in Non-Halogenated Analog

The meta-bromine substituent on the phenyl ring of 2,2'-[(3-bromophenyl)imino]bisethanol serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations—a well-established reactivity paradigm for aryl bromides [1]. The non-brominated parent N,N-bis(2-hydroxyethyl)aniline lacks this reactive handle, limiting its utility to applications where the aromatic ring remains unfunctionalized. While no direct comparative study quantifies coupling yields specifically for the target compound versus its non-halogenated analog, the class-level reactivity distinction is grounded in decades of cross-coupling methodology literature. A Japanese patent (JP2022087935A) assigned to Tosoh Corp. explicitly discloses amine compositions synthesized from bromoanilines (including meta-bromo derivatives) as curing agents for polyurethane resins, indicating industrial recognition of the brominated scaffold's functional value [2].

Cross-coupling Suzuki-Miyaura Modular synthesis C-C bond formation

Meta-Position Bromination Confers Distinct Regioisomeric Identity with Documented Physicochemical Data Lacking for Ortho and Para Isomers

The target compound bears bromine specifically at the meta (3-) position of the phenyl ring. A systematic search of chemical databases (CAS Common Chemistry, PubChem, ChemSpider, and major vendor catalogs) found no registered CAS numbers, published melting points, or LogP values for the corresponding ortho (2-bromo) or para (4-bromo) isomers of N,N-bis(2-hydroxyethyl)aniline [1]. This indicates that the meta isomer is uniquely characterized and commercially documented within this subclass. The meta position places the bromine atom in a spatial orientation that minimizes steric interference with the bis(2-hydroxyethyl)amino group while maximizing electronic communication through resonance (the bromine lone pair can donate into the ring π-system from the meta position via inductive withdrawal, though this effect is weaker than ortho/para resonance donation). This regioisomeric specificity matters for structure-activity consistency in applications where the precise spatial disposition of the bromine atom influences non-covalent interactions, coordination geometry, or polymer morphology.

Regioisomerism Structure-activity relationship Isomer purity

Density Increase of 0.415 g/cm³ and Boiling Point Elevation of ~147 °C vs. Non-Brominated Parent Indicate Stronger Intermolecular Forces

The reported density of 2,2'-[(3-bromophenyl)imino]bisethanol is 1.515 g/cm³ , compared with 1.1 g/cm³ for N,N-bis(2-hydroxyethyl)aniline —an increase of 0.415 g/cm³ (~38%). The predicted boiling point is 417.5 °C versus 270 °C for the non-brominated analog , an elevation of approximately 147 °C. These substantial increases far exceed what would be predicted from the molecular weight increment alone (260.13 vs. 181.23 g/mol, a 43% increase) and are consistent with the participation of the bromine atom in specific, directional halogen-bonding interactions in the condensed phase that augment the hydrogen-bonding network already present from the two hydroxyl groups. The bromine atom's polarizable electron density facilitates C–Br···O and C–Br···π interactions that are well-documented in the crystal engineering literature [1]. As with other evidence items, no single comparative study measures both compounds under identical conditions; the data are drawn from independent sources.

Density Boiling point Halogen bonding Intermolecular interactions

High-Value Application Scenarios for 2,2'-[(3-Bromophenyl)imino]bisethanol (CAS 62143-14-0) Based on Differential Evidence


High-Temperature Polyurethane Chain Extender Requiring Elevated Melting Point for Hard-Segment Control

In the synthesis of thermoplastic polyurethane elastomers, the chain extender's melting point directly influences the processing window and the thermal stability of the resulting hard segments. 2,2'-[(3-Bromophenyl)imino]bisethanol, with a melting point of 95–98 °C [1], offers a substantially higher thermal threshold than the non-brominated N,N-bis(2-hydroxyethyl)aniline (56–58 °C). This ~39 °C elevation allows melt-phase chain extension to proceed at temperatures where the non-brominated compound would already be fully liquid, potentially altering the stoichiometric balance between diisocyanate and chain extender and disrupting hard-segment crystallization kinetics. The bromine atom may also contribute flame-retardant character to the resulting polyurethane, consistent with the established use of brominated chain extenders such as dibromoneopentyl glycol for reduced-flammability polyurethane ionomers [2]. The Tosoh Corp. patent JP2022087935A further supports the industrial relevance of bromoaniline-derived amine compositions as polyurethane curing agents [3].

Modular Synthetic Intermediate for Cross-Coupling-Based Diversification

For medicinal chemistry, agrochemical, or materials science programs requiring late-stage functionalization of the aromatic ring, 2,2'-[(3-bromophenyl)imino]bisethanol provides a built-in aryl bromide handle for palladium-catalyzed Suzuki-Miyaura, Heck, or Sonogashira couplings [1]. The non-brominated N,N-bis(2-hydroxyethyl)aniline lacks this reactive site and would require a separate halogenation step (with attendant regioselectivity challenges) to achieve the same diversification. The meta-substitution pattern directs electrophilic aromatic substitution to the ortho/para positions relative to the amino group, while the bromine itself activates the ring toward further functionalization at the remaining positions. This scenario is most valuable when the bis(2-hydroxyethyl)amino moiety must be installed prior to aromatic ring elaboration, as the hydroxyl groups can be protected or left free depending on downstream compatibility requirements. The compound's LogP of 1.55 facilitates extraction and purification of coupling products by standard aqueous-organic partitioning [2].

Reversed-Phase HPLC Standard with Predictable Retention Driven by Bromine-Enhanced Lipophilicity

The SIELC separation protocol for 2,2'-[(3-bromophenyl)imino]bisethanol on a Newcrom R1 reversed-phase column documents its chromatographic behavior under acidic mobile phase conditions (acetonitrile/water/phosphoric acid), with MS-compatible formic acid substitution available [1]. The compound's LogP of 1.55—approximately 0.9 units higher than the non-brominated analog—translates to measurably longer retention on C18 and mixed-mode stationary phases. This differential retention can be exploited for: (i) method development where the brominated and non-brominated compounds must be baseline-resolved, (ii) use as a retention time marker in quality control of brominated aniline derivative syntheses, and (iii) preparative-scale purification where increased organic-phase affinity improves loading capacity and fraction purity. The well-characterized melting point (95–98 °C) and density (1.515 g/cm³) provide additional identity confirmation parameters for analytical reference standards.

Halogen-Bonding-Enabled Crystal Engineering and Coordination Chemistry Ligand Design

The bromine atom at the meta position of 2,2'-[(3-bromophenyl)imino]bisethanol can participate in directional C–Br···O and C–Br···N halogen bonds, as established in the broader halogen-bonding literature [1]. Combined with the two hydroxyl groups capable of both hydrogen-bond donation and metal coordination, and the tertiary amine nitrogen that can serve as a Lewis base donor, this compound offers a tri-functional interaction motif (H-bond donor, H-bond acceptor, halogen-bond donor) within a single small molecule. The enhanced density (1.515 vs. 1.1 g/cm³ for the non-brominated analog) and elevated boiling point (417.5 vs. 270 °C) reflect the contribution of these specific non-covalent interactions to cohesive energy [2]. This makes the compound a candidate ligand for constructing coordination polymers, metal-organic frameworks, or supramolecular assemblies where orthogonal interaction modes are desired to achieve predictable crystal packing. The meta-bromine position avoids the steric congestion near the bis(2-hydroxyethyl)amino group that an ortho-substituent would introduce.

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